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molecular formula C9H10BrNO2S B2979947 5-Bromo-1-(methylsulfonyl)indoline CAS No. 446054-18-8

5-Bromo-1-(methylsulfonyl)indoline

Cat. No. B2979947
M. Wt: 276.15
InChI Key: KLTSAXZCGBYCPU-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

To DMF (5.0 ml) was added sodium hydride (53 mg, 1.3 mmol) and the solution stirred at room temperature for 30 min. 5-Bromoindoline (240 mg, 1.2 mmol) was added and the solution was stirred at room temperature for 30 min. Methanesulfonyl chloride (94 ul, 1.2 mmol) was added and the solution stirred at room temperature overnight, then concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with 2% CH3OH/CHCl3 to give the title compound (202 mg, 60%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([S:14]([CH3:13])(=[O:16])=[O:15])[CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
BrC=1C=C2CCNC2=CC1
Step Two
Name
Quantity
94 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
53 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel eluting with 2% CH3OH/CHCl3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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